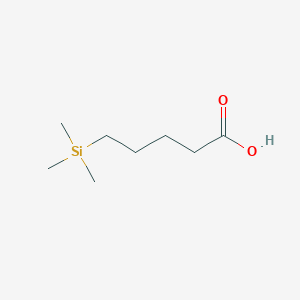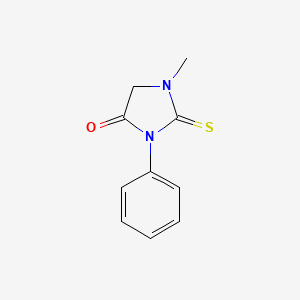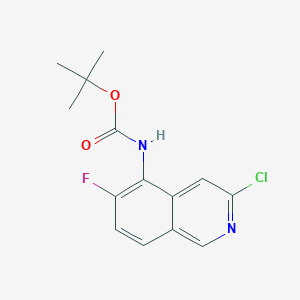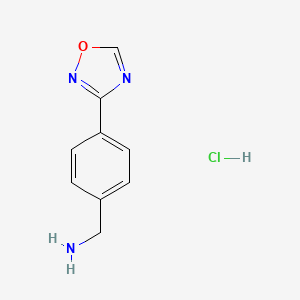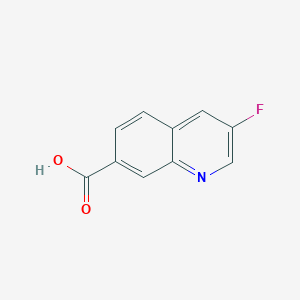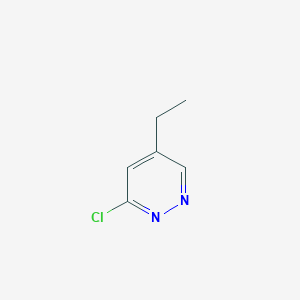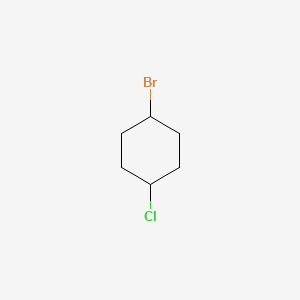
Cyclohexane, 1-bromo-4-chloro-, trans-
Overview
Description
Cyclohexane, 1-bromo-4-chloro-, trans- is a disubstituted cyclohexane compound where a bromine atom is attached to the first carbon and a chlorine atom is attached to the fourth carbon in a trans configuration. This means that the bromine and chlorine atoms are on opposite sides of the cyclohexane ring, leading to a more stable conformation due to minimized steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trans-1-bromo-4-chlorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 4-chlorocyclohexanol followed by dehydration. The reaction conditions often include the use of bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration is maintained.
Industrial Production Methods
Industrial production of trans-1-bromo-4-chlorocyclohexane may involve the catalytic halogenation of cyclohexane in the presence of specific catalysts that favor the trans configuration. The process is optimized to achieve high yields and purity, often involving distillation and recrystallization steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trans-1-bromo-4-chlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes, particularly when treated with strong bases.
Reduction Reactions: The compound can be reduced to cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under heat.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Products include cyclohexane derivatives with different substituents replacing the bromine or chlorine atoms.
Elimination: Major products are alkenes such as cyclohexene.
Reduction: The major product is cyclohexane.
Scientific Research Applications
Trans-1-bromo-4-chlorocyclohexane is used in various scientific research applications:
Chemistry: It serves as a model compound for studying stereochemistry and conformational analysis of disubstituted cyclohexanes.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-1-bromo-4-chlorocyclohexane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-bromo-4-methylcyclohexane
- Trans-1-chloro-4-methylcyclohexane
- Trans-1-bromo-4-tert-butylcyclohexane
Uniqueness
Trans-1-bromo-4-chlorocyclohexane is unique due to the presence of both bromine and chlorine atoms in a trans configuration, which influences its reactivity and stability. The combination of these halogens provides distinct chemical properties compared to other disubstituted cyclohexanes with different substituents.
Properties
IUPAC Name |
1-bromo-4-chlorocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrCl/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKOZIBDFPQCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462266 | |
| Record name | Cyclohexane, 1-bromo-4-chloro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-14-9 | |
| Record name | Cyclohexane, 1-bromo-4-chloro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


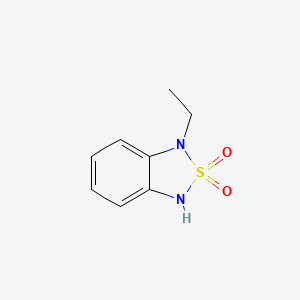
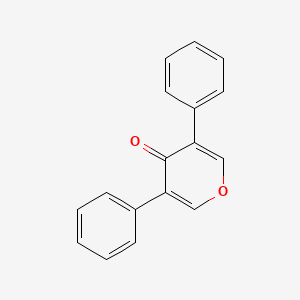
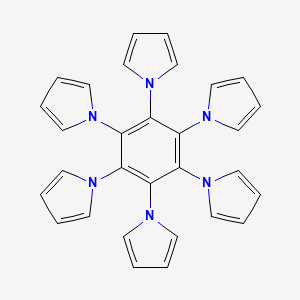
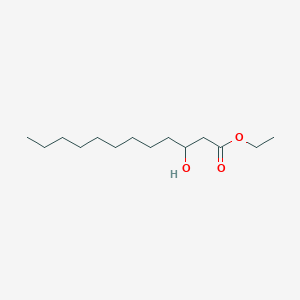
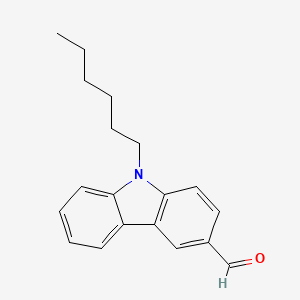

![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B3048858.png)

